

Application Notes and Protocols: Mass Spectrometry Fragmentation of Skimmianine

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Compound of Interest

Compound Name: *Skimmianine*

Cat. No.: *B1681810*

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Introduction

Skimmianine is a furoquinoline alkaloid predominantly found in plants of the Rutaceae family. [1] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including analgesic, anti-inflammatory, and acetylcholinesterase inhibitory properties.[1][2] Understanding the mass spectrometry fragmentation pattern of **Skimmianine** is crucial for its identification and characterization in complex biological matrices, aiding in metabolism studies, pharmacokinetic analyses, and quality control of natural product extracts. These application notes provide a detailed overview of the fragmentation behavior of **Skimmianine**, a comprehensive experimental protocol for its analysis, and a visualization of a key signaling pathway it modulates.

Chemical Properties of Skimmianine

Property	Value	Reference
IUPAC Name	4,7,8-Trimethoxyfuro[2,3-b]quinoline	[2]
Chemical Formula	C ₁₄ H ₁₃ NO ₄	[2]
Molar Mass	259.261 g·mol ⁻¹	[2]
CAS Number	83-95-4	[2]
Appearance	Solid	[1]

Mass Spectrometry Fragmentation Pattern of Skimmianine

The fragmentation of **Skimmianine** under mass spectrometry provides characteristic product ions that are essential for its structural elucidation. The primary ionization of **Skimmianine** typically results in a protonated molecule [M+H]⁺. Subsequent fragmentation involves neutral losses of methyl groups (CH₃), water (H₂O), and carbon monoxide (CO).

A detailed analysis of **Skimmianine** using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC/Q-TOF-MS) revealed the following fragmentation pattern.[1][2][3]

Parent Ion [M+H] ⁺ (m/z)	Fragment Ion (m/z)	Proposed Formula	Neutral Loss
260.0917	245.0681	C ₁₃ H ₁₁ NO ₄ ⁺	CH ₃
260.0917	227.0575	C ₁₃ H ₉ NO ₃ ⁺	CH ₃ , H ₂ O
260.0917	212.0342	C ₁₂ H ₆ NO ₃ ⁺	CH ₃ , H ₂ O, CH ₃
260.0917	199.0633	C ₁₂ H ₉ NO ₂ ⁺	CH ₃ , H ₂ O, CO
260.0917	184.0399	C ₁₁ H ₆ NO ₂ ⁺	CH ₃ , H ₂ O, CH ₃ , CO
260.0917	156.0444	C ₁₀ H ₆ NO ⁺	CH ₃ , H ₂ O, CH ₃ , CO, CO

Experimental Protocol: UPLC/Q-TOF-MS Analysis of Skimmianine

This protocol is based on the methodology described by Huang A, et al. (2017).^[1]

1. Sample Preparation:

- Prepare a stock solution of **Skimmianine** standard in a suitable solvent such as methanol or DMSO.
- For biological samples (e.g., plasma, urine, feces), perform appropriate extraction procedures (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and remove interfering substances.
- Dilute the extracted samples and the standard solution to the desired concentration range with the initial mobile phase.

2. UPLC Conditions:

- Chromatographic System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-18 min: 5-95% B
 - 18-21 min: 95% B
 - 21-21.1 min: 95-5% B
 - 21.1-24 min: 5% B

- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.

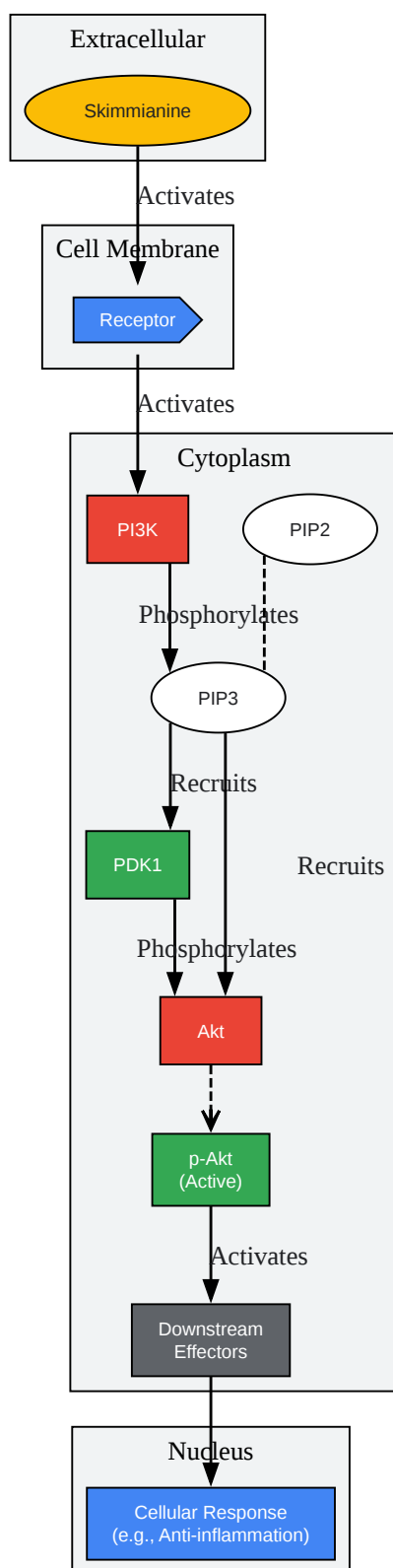
3. Q-TOF-MS Conditions:

- Mass Spectrometer: A quadrupole time-of-flight mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Ionization Mode: Positive ion mode (ESI+).
 - Capillary Voltage: 3.5 kV.
 - Sampling Cone Voltage: 30 V.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 450 °C.
 - Desolvation Gas Flow: 800 L/h.
 - Cone Gas Flow: 50 L/h.
 - Mass Range: m/z 50-1000.
 - Scan Time: 0.2 s.
 - Collision Energy: A collision energy ramp (e.g., 20-40 eV) should be applied for MS/MS experiments to induce fragmentation.
 - Data Acquisition: Acquire data in both full scan MS and tandem MS (MS/MS) modes.
- ### 4. Data Analysis:
- Process the acquired data using appropriate software.
 - Identify the [M+H]⁺ ion of **Skimmianine** (m/z 260.0917) in the full scan mass spectrum.

- Analyze the MS/MS spectrum to identify the characteristic fragment ions as listed in the data table.
- Compare the retention time and fragmentation pattern of the analyte in the sample with that of the authentic **Skimmianine** standard for confirmation.

Skimmianine and the PI3K/Akt Signaling Pathway

Skimmianine has been shown to exert some of its biological effects, such as its anti-inflammatory properties, through the modulation of key cellular signaling pathways.[1] One such pathway is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and inflammation.

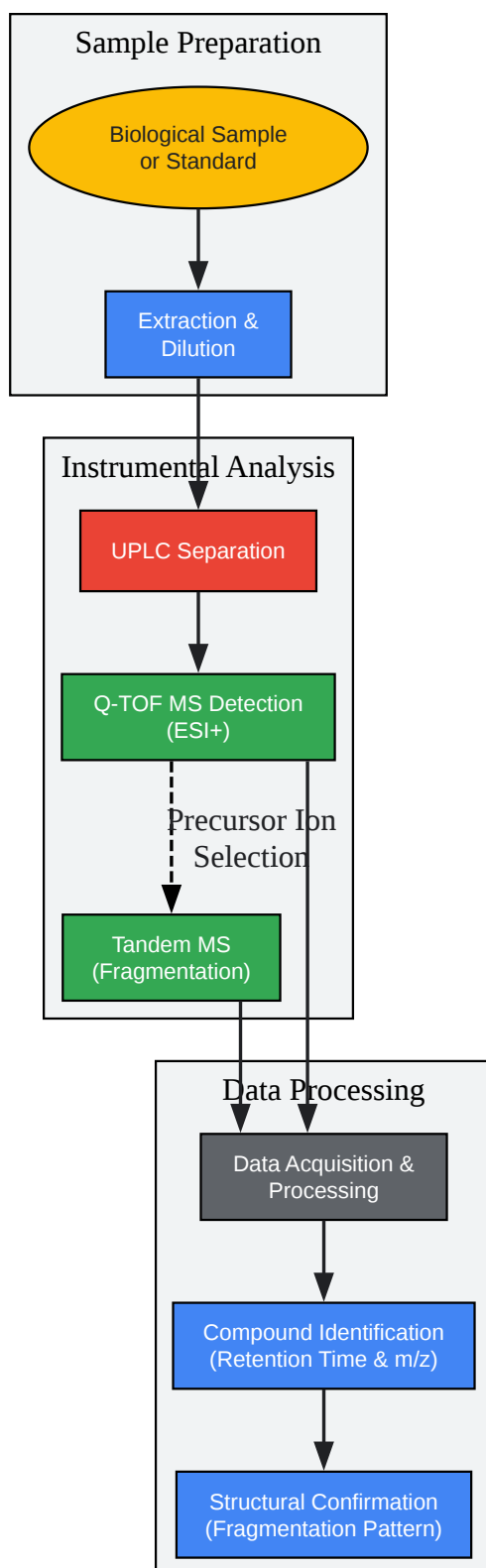


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Caption: **Skimmianine** activates the PI3K/Akt signaling pathway.

Experimental Workflow for Skimmianine Analysis

The logical flow of analyzing **Skimmianine** from sample to data interpretation is a critical aspect of reproducible research.



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Caption: Workflow for UPLC/Q-TOF-MS analysis of **Skimmianine**.

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